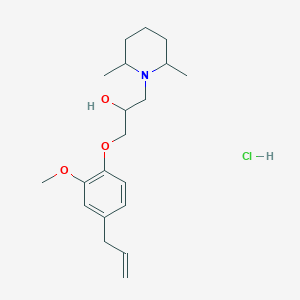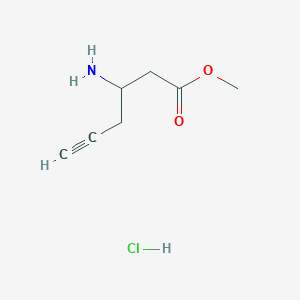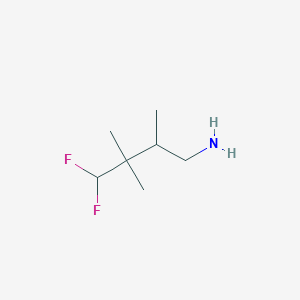![molecular formula C27H29N7O4S B2894518 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 850914-83-9](/img/no-structure.png)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule that contains several functional groups, including a benzoxazole, a piperazine, and a purine. Benzoxazoles are aromatic organic compounds containing a benzene fused to an oxazole ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Purines are biologically significant compounds, found in many natural substances such as nucleic acids.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (benzoxazole, piperazine, purine), followed by their functionalization and coupling. The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and purine moieties are aromatic and planar, while the piperazine ring is flexible and can adopt various conformations. The presence of the sulfanyl (–SH) group could also lead to interesting structural features, as sulfur is known to participate in various types of bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzoxazole and purine rings are aromatic and hence relatively stable, but they can undergo electrophilic substitution reactions under certain conditions. The piperazine ring can act as a bidentate ligand, binding to metal ions or other electrophiles via its nitrogen atoms. The sulfanyl group is nucleophilic and can react with electrophiles or undergo oxidation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could lead to the formation of hydrogen bonds, affecting its solubility and reactivity. The aromatic rings could participate in π-π stacking interactions, which could be relevant in a biological context or in solid-state packing.Scientific Research Applications
Scientific Research Applications
1. Chemical Synthesis and Structural Analogy Research on compounds with structural similarities, including piperazine derivatives and benzoxazolyl groups, has been focused on their synthesis and potential as intermediates for further chemical transformations. For instance, compounds with piperazine structures have been synthesized to explore their biological activities, including as potential anti-inflammatory and analgesic agents, highlighting their versatility in drug discovery processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, benzoxazolyl derivatives have been investigated for their ability to act as ligands for biological receptors, which could inform the development of new therapeutic agents.
2. Pharmacological Activities The pharmacological exploration of structurally related compounds has revealed a range of activities, from antimicrobial to potential anti-asthmatic properties. For example, studies on triazole derivatives and their antimicrobial activities indicate the potential for developing new antibacterial agents from compounds with similar chemical backbones (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Furthermore, research into xanthene derivatives for anti-asthmatic activity underscores the potential therapeutic applications of compounds with complex structures, including the modulation of biological pathways related to asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could involve the synthesis of analogs, investigation of its reactivity, determination of its physical properties, and evaluation of its biological activity.
Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, experimental data and further studies would be required.
properties
CAS RN |
850914-83-9 |
|---|---|
Product Name |
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C27H29N7O4S |
Molecular Weight |
547.63 |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H29N7O4S/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-39-26-28-20-6-4-5-7-21(20)38-26)25(29-23)33-14-12-32(13-15-33)18-8-10-19(37-3)11-9-18/h4-11H,12-17H2,1-3H3 |
InChI Key |
RFFCQYFJEDFFCA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



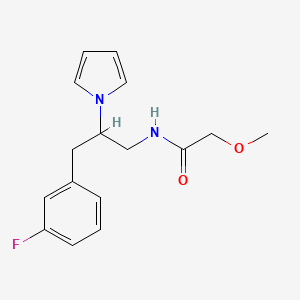
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)
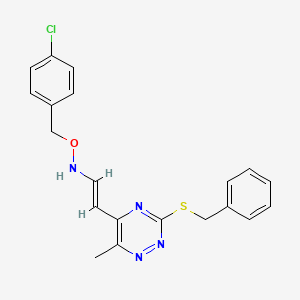

![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
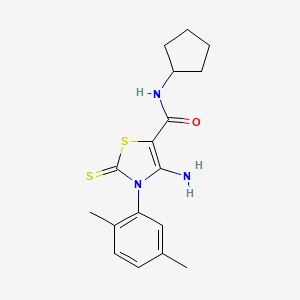
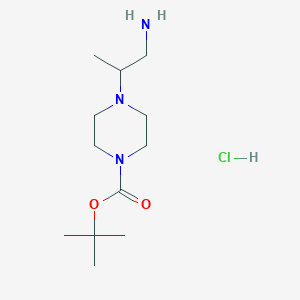
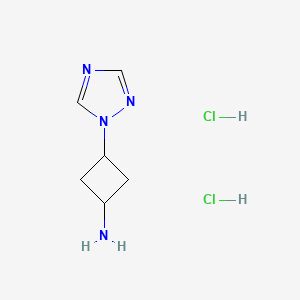
![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)
